7-(diethylamino)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one
CAS No.: 892785-19-2
Cat. No.: VC4290852
Molecular Formula: C23H27FN2O3S
Molecular Weight: 430.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892785-19-2 |
|---|---|
| Molecular Formula | C23H27FN2O3S |
| Molecular Weight | 430.54 |
| IUPAC Name | 7-(diethylamino)-6-fluoro-3-(3-methylphenyl)sulfonyl-1-propylquinolin-4-one |
| Standard InChI | InChI=1S/C23H27FN2O3S/c1-5-11-26-15-22(30(28,29)17-10-8-9-16(4)12-17)23(27)18-13-19(24)21(14-20(18)26)25(6-2)7-3/h8-10,12-15H,5-7,11H2,1-4H3 |
| Standard InChI Key | YZZLYIMOJNEBQI-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=CC(=C3)C |
Introduction
7-(diethylamino)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a complex organic compound belonging to the quinoline family. It features a quinoline core with a diethylamino group, a fluoro substituent, a propyl chain, and a tosyl group. This unique combination of functional groups imparts distinct chemical and physical properties, making it a subject of interest in medicinal chemistry and biological research.
Synthesis and Purification
The synthesis of 7-(diethylamino)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. These reactions require careful control of temperature, solvent choice, and reaction time to maximize yield and purity. Advanced techniques such as chromatography are often employed for purification after synthesis.
Applications and Research Findings
This compound is of interest in various scientific domains, particularly in medicinal chemistry and biological research. Compounds with similar structures can exhibit interactions with biological pathways, including enzyme inhibition or receptor modulation, making them potential candidates for drug development targeting specific diseases.
Potential Applications:
-
Drug Discovery: Due to its diverse biological activities, it is a candidate for drug development.
-
Biological Research: Its interactions with biological targets make it useful for studying molecular mechanisms.
Data Table: Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Molecular Formula |
|---|---|---|---|
| 7-(diethylamino)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one | Not Provided | Not Provided | Not Provided |
| 1-benzyl-7-(diethylamino)-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one | 892786-71-9 | 478.6 | C27H27FN2O3S |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume